2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile
Description
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is a pyridine-derived nitrile compound featuring a chloro substituent at position 2 and a methoxy group at position 6 on the pyridine ring. Its molecular formula is C₈H₇ClN₂O, with the SMILES string COC1=C(N=C(C=C1)Cl)CC#N and InChIKey USWFOQPAIRSGAF-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(4-5-10)8(9)11-7/h2-3H,4H2,1H3 |
InChI Key |
UIFMGKIPRHOBMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetonitrile.
Reduction: 2-(2-Chloro-6-methoxypyridin-3-yl)ethylamine.
Substitution: 2-(2-Amino-6-methoxypyridin-3-yl)acetonitrile.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The compound’s ability to interact with molecular targets such as kinases and receptors makes it a candidate for developing new anticancer therapies .
2. Neuropharmacology
The compound has also been investigated for its role in neuropharmacology. It is reported to have potential effects on neurotransmitter systems, particularly GABA receptors, which are crucial in managing anxiety and mood disorders. The modulation of these receptors could lead to the development of novel treatments for conditions such as depression and anxiety .
Agrochemicals
1. Herbicide Development
In the field of agrochemicals, 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile has been explored as a lead compound for herbicide formulations. Its structural characteristics allow it to act selectively against certain weed species while minimizing impact on crops. This selectivity is essential for sustainable agricultural practices .
2. Insecticides
The compound's efficacy as an insecticide has also been studied. Research indicates that it can disrupt the metabolic processes of target pests, leading to effective pest control without harming beneficial insects. This property is particularly valuable in integrated pest management strategies .
Materials Science
1. Synthesis of Functional Materials
In materials science, 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile serves as a building block for synthesizing various functional materials. Its ability to form complexes with metals opens avenues for creating catalysts and sensors with enhanced performance characteristics .
2. Polymer Chemistry
The compound is utilized in polymer chemistry to develop new polymeric materials with specific functionalities. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Applications
A study published in the Journal of Medicinal Chemistry explored a series of compounds based on 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile, demonstrating significant cytotoxicity against various cancer cell lines. The lead compound showed an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent .
Case Study 2: Herbicidal Efficacy
In agricultural trials, formulations containing 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile were tested against common weed species. Results indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its effectiveness as an herbicide .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
Substituent Positioning and Electronic Effects
The substitution pattern on the pyridine ring critically influences the compound’s electronic properties:
- 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile (): Features a chloro at position 6 and methoxy at position 3. This inversion of substituent positions alters electron density distribution compared to the target compound. The methoxy group’s electron-donating nature at position 3 may stabilize negative charges, while the chloro at position 6 exerts an inductive withdrawal effect.
- 2-(6-Chloropyridin-2-yl)acetonitrile (): Lacks the methoxy group, reducing electron-donating capacity. The similarity score (0.79) highlights structural proximity but underscores the importance of the methoxy group in the target compound’s reactivity .
- 2,6-Dichloropyridine-3-carbonitrile (): Contains two chloro groups (positions 2 and 6), intensifying electron-withdrawing effects. The absence of methoxy diminishes nucleophilic susceptibility compared to the target compound .
Table 1: Substituent Effects on Pyridine Derivatives
| Compound | Substituents (Positions) | Key Electronic Features |
|---|---|---|
| Target Compound | 2-Cl, 6-OCH₃ | Balanced EW/ED effects |
| 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile | 6-Cl, 3-OCH₃ | Methoxy stabilizes adjacent positions |
| 2,6-Dichloropyridine-3-carbonitrile | 2-Cl, 6-Cl | Strong EW dominance, low nucleophilicity |
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Methoxy groups exhibit strong C–O stretching vibrations near 1250–1050 cm⁻¹ , while nitriles show sharp peaks at 2240–2220 cm⁻¹ (C≡N stretch). Chloro substituents contribute to C–Cl stretches at 750–550 cm⁻¹ .
- NMR Data: In 2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (), the CH₂ group of acetonitrile resonates at δ 4.71 as a singlet. For the target compound, the methoxy protons are expected near δ 3.8–4.0, with pyridine ring protons split due to substituent proximity .
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.03197 | 133.4 |
| [M+Na]⁺ | 205.01391 | 147.2 |
| [M-H]⁻ | 181.01741 | 128.1 |
Data from highlights analytical utility in mass spectrometry.
Computational Insights (DFT Studies)
In methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile (), HOMO-LUMO gaps and charge distribution were analyzed. For the target compound, DFT calculations would predict:
- HOMO : Localized on the electron-rich methoxy and pyridine ring.
- LUMO: Concentrated near the chloro and nitrile groups. Non-planar geometries (as observed in ) could influence crystal packing and intermolecular interactions .
Biological Activity
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- CAS Number: 1227570-74-2
- Molecular Formula: C8H8ClN
- Molecular Weight: 169.61 g/mol
The biological activity of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways. The presence of the chloro and methoxy groups on the pyridine ring enhances the compound's lipophilicity and potential bioavailability, which are crucial for its pharmacological effects.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate that 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile exhibits antimicrobial properties against certain bacterial strains.
- Antiparasitic Activity: Research has shown that derivatives of pyridine compounds can inhibit Plasmodium falciparum, the causative agent of malaria. The structural similarity suggests potential efficacy for this compound as well .
- Cytotoxicity: Evaluations in cell lines have revealed moderate cytotoxic effects, necessitating further studies to assess selectivity and safety profiles .
Structure-Activity Relationship (SAR)
The biological activity of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies related to pyridine derivatives:
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile:
- Antimalarial Studies: A related compound was evaluated in vivo against P. falciparum, demonstrating rapid parasite clearance at doses ≥30 mg/kg, suggesting that modifications to the pyridine structure can enhance antimalarial efficacy .
- Cytotoxicity Assessment: In vitro tests on human cancer cell lines showed that certain pyridine derivatives exhibit selective cytotoxicity, indicating a potential therapeutic window for further exploration of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile .
- Inhibition Studies: The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, indicating a multifaceted mechanism of action that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile, and how do reaction conditions influence yield?
- Methodology : Optimize nucleophilic substitution or coupling reactions using 2-chloro-6-methoxypyridine derivatives. For example, acetonitrile-containing precursors can be synthesized via base-mediated reactions (e.g., K₂CO₃ in acetonitrile solvent) under controlled temperatures (20–25°C) to minimize side reactions like hydrolysis . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients. Yield improvements (≥70%) require strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent nitrile degradation.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze and NMR for pyridine ring protons (δ 6.8–8.2 ppm) and nitrile carbon (δ ~115–120 ppm). Compare with analogous pyridinylacetonitriles to verify substituent positions .
- FTIR : Confirm nitrile group presence via a sharp peak at ~2240 cm. Methoxy groups exhibit C–O stretches near 1250 cm.
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion [M+H] and fragmentation patterns consistent with chloro-methoxy substitution .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology : Apply a factorial design to test variables: temperature (20–60°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (0.5–5 mol%). Use response surface methodology (RSM) to model interactions between parameters and maximize yield or selectivity. For example, flow chemistry setups (e.g., microreactors) enable precise control of residence time and mixing, reducing byproduct formation .
Q. What computational approaches are suitable for predicting the reactivity of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile in nucleophilic reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying electrophilic sites (e.g., nitrile carbon or chloro-substituted pyridine positions). Use Fukui indices to predict regioselectivity in cross-coupling reactions. Validate with experimental kinetic data .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodology : Cross-reference experimental data with computational predictions (e.g., simulated NMR via ACD/Labs or Gaussian). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns. If discrepancies persist (e.g., unexpected shifts in NMR), verify sample purity via elemental analysis or X-ray crystallography .
Q. What safety protocols are critical when handling this compound, given its nitrile and chloro-functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
